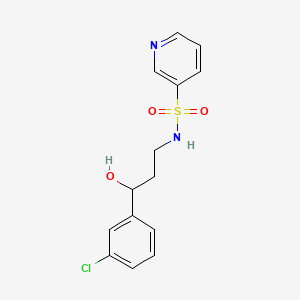

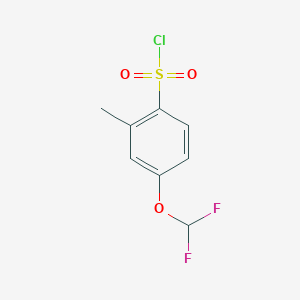

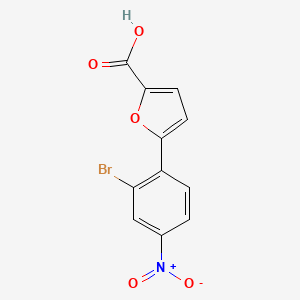

![molecular formula C14H13N3O4S B2475358 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 685108-18-3](/img/structure/B2475358.png)

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been associated with various modes of action against different diseases .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been explored through the creation of a focused library of analogues . A strategy for the synthesis of pyrazolo[1,5-a]isoquinolines has been developed, which involves a four-step cascade sequence, including copper (II)-catalyzed regioselective bicyclization, nucleophilic addition of H2O, aerobic oxidation, and aromatization .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and has been associated with various modes of action against diseases . The core of this scaffold has been identified several times previously .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines include oxidative C–H/C–H cross-coupling with various five-membered heteroarenes . This reaction is facilitated by the use of Pd(OAc)2 as the catalyst and AgOAc as the oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are complex and depend on the specific substitutions on the core structure .科学的研究の応用

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds are highly regarded in drug discovery due to their broad spectrum of medicinal properties. These compounds have shown significant potential as anticancer agents, central nervous system (CNS) modulators, anti-infectious agents, anti-inflammatories, and in other therapeutic areas. The structure-activity relationship (SAR) studies around these scaffolds have been a focal point, leading to the derivation of numerous lead compounds for various disease targets. Synthetic strategies for developing pyrazolo[1,5-a]pyrimidine derivatives highlight the versatility and potential for novel drug candidates in this class (Cherukupalli et al., 2017).

Regio-Orientation in Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines involves complex reactions where regio-orientation plays a critical role. Understanding the regioselectivity of reactions between 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents is essential for correctly assembling the pyrazolo[1,5-a]pyrimidine core. This knowledge is crucial for medicinal chemists aiming to exploit this scaffold for developing potent and selective drug candidates (Mohamed & Mahmoud, 2019).

Importance of Hybrid Catalysts

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives and other related heterocycles often involves the use of hybrid catalysts to improve efficiency and selectivity. These catalysts, ranging from organocatalysts to nanocatalysts, play a pivotal role in developing novel compounds with enhanced biological activities. The application of these catalysts in synthesizing heterocyclic compounds underscores the ongoing innovation in medicinal chemistry (Parmar et al., 2023).

Functionalized Compounds for Optoelectronic Materials

Research has expanded into the use of pyrazolo[1,5-a]pyrimidine derivatives and similar compounds in optoelectronics. These compounds, due to their electronic properties, have found applications in luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The integration of these heterocyclic compounds into optoelectronic materials showcases their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

作用機序

The mechanism of action of these compounds is not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake . Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

将来の方向性

特性

IUPAC Name |

3-(benzenesulfonyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-21-9-10-7-13(18)17-14(16-10)12(8-15-17)22(19,20)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLUNYHDQMHMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N2C(=N1)C(=CN2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

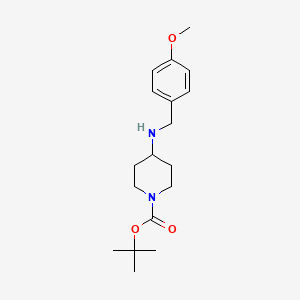

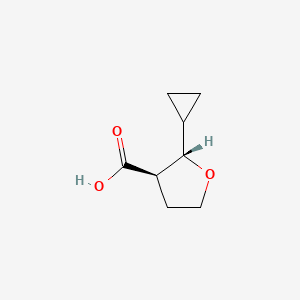

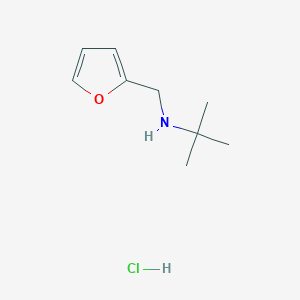

![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)

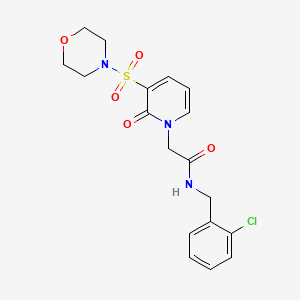

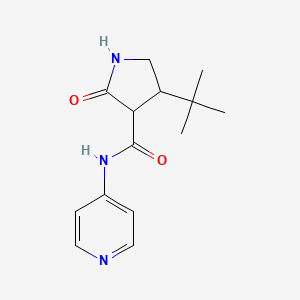

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)

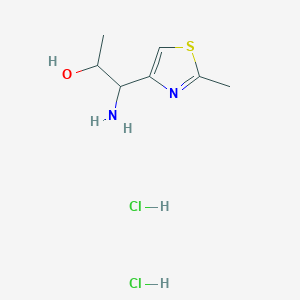

![N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide](/img/structure/B2475282.png)